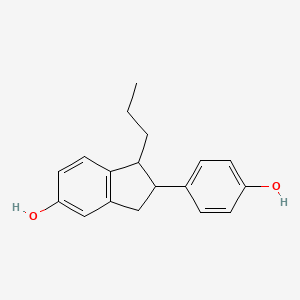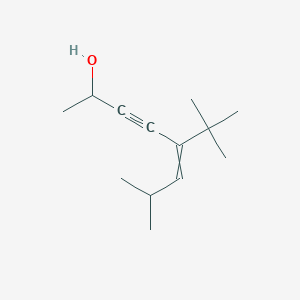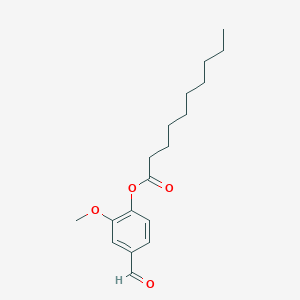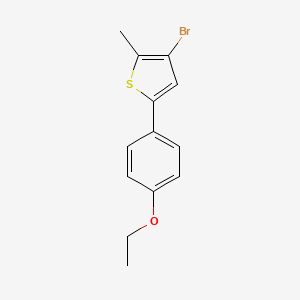
(1R)-1-Methyl-1H-2-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Methyl-1H-2-benzopyran: is a chiral compound belonging to the class of benzopyrans. Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring. The (1R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Methyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-Methyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction can produce benzopyranols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzopyran ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-Methyl-1H-2-benzopyran is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development and other therapeutic applications.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable for creating products with specific sensory attributes.
Mecanismo De Acción
The mechanism of action of (1R)-1-Methyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-Methyl-1H-2-benzopyran: The enantiomer of (1R)-1-Methyl-1H-2-benzopyran, with a different spatial arrangement of atoms.
2H-1-Benzopyran-2-one: A related compound with a similar benzopyran structure but different functional groups.
4H-1-Benzopyran-4-one: Another benzopyran derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. The (1R) configuration may result in different interactions with biological targets compared to its (1S) enantiomer, leading to distinct pharmacological effects.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral configuration and chemical properties make it a valuable subject of research and development, with potential implications for various scientific and industrial fields.
Propiedades
Número CAS |
920975-80-0 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(1R)-1-methyl-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-8H,1H3/t8-/m1/s1 |
Clave InChI |
WHGBNFULEZIUEW-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1C2=CC=CC=C2C=CO1 |
SMILES canónico |
CC1C2=CC=CC=C2C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
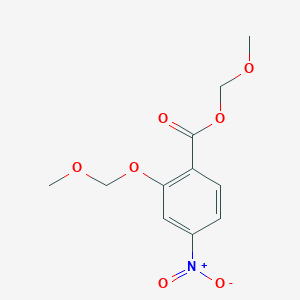
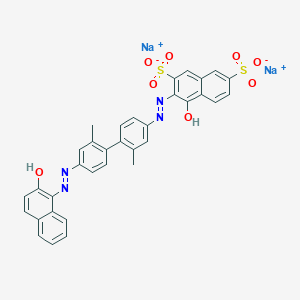
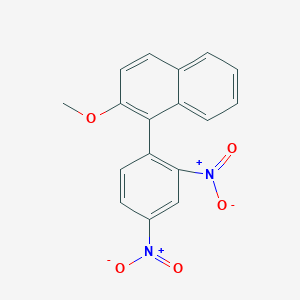
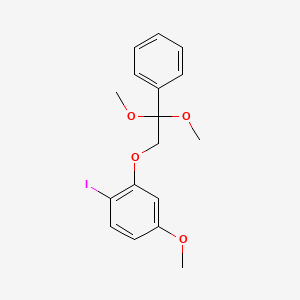
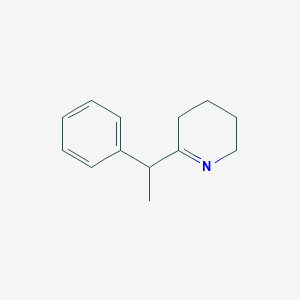
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
